molecular formula C14H21NO3S B13389503 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one

Cat. No.: B13389503
M. Wt: 283.39 g/mol
InChI Key: BALAVPVKVQRBKA-UHFFFAOYSA-N
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Description

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and its utility in various synthetic applications. The presence of the camphorsultam moiety imparts chirality, making it valuable in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the reaction of camphorsultam with 2-methylacryloyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the camphorsultam moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new chiral centers, enhancing the compound’s utility in asymmetric synthesis.

Scientific Research Applications

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: In the polymer industry, it is used to synthesize chiral polymers with unique properties.

Mechanism of Action

The mechanism by which (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects is primarily through its ability to induce chirality in other molecules. The camphorsultam moiety acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which influence the orientation of reactants during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam: The enantiomer of the compound, which has opposite chiral properties.

    Camphorsultam derivatives: Other derivatives of camphorsultam that have different substituents but similar chiral properties.

Uniqueness

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is unique due to its specific chiral configuration, which makes it particularly effective in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates sets it apart from other chiral auxiliaries.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3

InChI Key

BALAVPVKVQRBKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Origin of Product

United States

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